molecular formula C14H19ClN2O3S B2513363 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide CAS No. 941886-87-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

Cat. No.: B2513363
CAS No.: 941886-87-9
M. Wt: 330.83
InChI Key: WXYIIXPVCFTPOX-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide (CAS 899956-59-3) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-derived heterocycle that is a recognized pharmacophore in the development of bioactive molecules . This specific structural motif is found in compounds screened for various therapeutic targets, highlighting its value as a versatile building block in organic synthesis . The molecular structure of this compound, which includes a pivalamide group and a chloro-substituted phenyl ring, suggests potential application in the synthesis of more complex molecules designed to modulate biological pathways. Researchers utilize such compounds as key intermediates for constructing molecular libraries. The isothiazolidine dioxide group, in particular, is a subject of study in the design of novel therapeutic agents . This product is intended for use in laboratory research as a standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2,3)13(18)16-10-5-6-11(15)12(9-10)17-7-4-8-21(17,19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYIIXPVCFTPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s closest structural analogs are pyridine-based derivatives from , which share the pivalamide group and halogen substituents but differ in core aromatic systems and additional functional groups. A comparative analysis is summarized below:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide Benzene C₁₄H₁₈ClN₂O₃S ~354.82* Cl, isothiazolidine dioxide, pivalamide
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, formyl, pivalamide
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid Pyridine C₁₁H₁₂ClIN₂O₃ 382.58 Cl, I, carboxylic acid, pivalamide
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide Pyridine C₁₃H₁₈ClIN₂O₃ 412.65 Cl, I, dimethoxymethyl, pivalamide

*Estimated based on structural components.

Key Observations:
  • Core Aromatic System: The target compound features a benzene ring, whereas analogs use pyridine.
  • Halogen Substituents : All compounds include chlorine, but pyridine analogs also incorporate iodine. Iodine increases molecular weight and lipophilicity, which may affect pharmacokinetics .
  • Functional Groups : The target’s isothiazolidine dioxide group (a sulfone) contrasts with the formyl, carboxylic acid, and dimethoxymethyl groups in analogs. Sulfones enhance solubility and metabolic stability, while carboxylic acids may confer acidity and hydrogen-bonding capacity .

Physicochemical Implications

  • Solubility : The sulfone group in the target compound likely improves aqueous solubility compared to iodine-containing pyridine analogs, which are more lipophilic.
  • Reactivity : The formyl group in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide makes it reactive toward nucleophiles, whereas the target’s sulfone group is less reactive but may participate in dipole interactions .
  • Synthetic Accessibility : Introducing iodine (pyridine analogs) typically requires electrophilic substitution under controlled conditions, while the isothiazolidine dioxide group in the target compound may necessitate cyclization or oxidation steps, as seen in similar sulfone syntheses .

Computational and Methodological Considerations

For example, the B3LYP functional accurately models infrared spectra and could be used to compare the target’s electronic structure with analogs .

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